molecular formula C9H6N2O3S B13180269 6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid

6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid

Cat. No.: B13180269
M. Wt: 222.22 g/mol
InChI Key: RFMRUZUXWFSFBU-UHFFFAOYSA-N
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Description

6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C9H6N2O3S

Molecular Weight

222.22 g/mol

IUPAC Name

6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H6N2O3S/c12-7-3-6(9(13)14)10-8(11-7)5-1-2-15-4-5/h1-4H,(H,13,14)(H,10,11,12)

InChI Key

RFMRUZUXWFSFBU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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